molecular formula C18H20N4O3 B2612200 (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034273-24-8

(2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2612200
CAS RN: 2034273-24-8
M. Wt: 340.383
InChI Key: YZXDYAIYUNAVDZ-UHFFFAOYSA-N
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Description

The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It is a complex organic compound that exhibits inhibitory activity against certain kinases, making it potentially useful as a prophylactic and/or therapeutic agent for diseases associated with these kinases, particularly cancer .


Molecular Structure Analysis

The molecular structure of this compound involves a 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core structure, with a 2-methoxyphenyl group and a morpholino group attached . The exact arrangement of these groups can influence the compound’s properties and biological activity .


Physical And Chemical Properties Analysis

The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has a molecular weight of 221.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Imaging Agent in Parkinson's Disease Research

The chemical compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone and its derivatives have been explored in the context of Parkinson's disease research. A study highlighted the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease. This synthesis involved a multi-step process culminating in the production of a tracer with high radiochemical yield and purity, indicating its potential for aiding in the diagnosis and understanding of Parkinson's disease (Min Wang et al., 2017).

Structural Analyses and Synthesis Studies

The structural characteristics and synthesis pathways of similar compounds have been extensively studied. For example, research on the reduction of acylpyrroles provided insights into new synthesis methods for pyrrolo[1,2-b]cinnolin-10-one, a compound structurally related to (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (A. Kimbaris & G. Varvounis, 2000). This research contributes to the broader understanding of synthetic pathways and structural analyses relevant to compounds like (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone.

Exploratory Studies on Related Compounds

Exploratory studies have also investigated the defluorination of related compounds, such as morpholinofluorophenyloxazolidinone, under various conditions. These studies offer insights into potential reaction mechanisms and photodegradation pathways that could influence the stability and utility of similar compounds in medicinal chemistry and drug development (E. Fasani et al., 2008).

Future Directions

The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone shows potential as a therapeutic agent for diseases associated with certain kinases . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

(2-methoxyphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-16-5-3-2-4-14(16)17(23)22-11-13-10-19-18(20-15(13)12-22)21-6-8-25-9-7-21/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXDYAIYUNAVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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